Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione in the presence of acetic acid . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its trifluoromethyl group, which enhances its biological activity and metabolic stability.
Biological Activity
Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, potential therapeutic applications, and relevant case studies.
Chemical Structure : The compound is characterized by a pyrazolo[1,5-a]pyrimidine core with a cyclopropyl group and a trifluoromethyl substituent. Its molecular formula is C11H10F3N3O2 with a molecular weight of approximately 285.22 g/mol.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1795503-18-2 |
Molecular Weight | 285.22 g/mol |
Molecular Formula | C11H10F3N3O2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methodologies have emphasized the use of trifluoromethylated reagents to enhance the biological profile of the resulting compounds.
Anticancer Activity
Several studies have reported on the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. For instance, one study indicated that at a concentration of 5 µg/mL, the compound showed effects comparable to those of established chemotherapeutic agents like doxorubicin .
Enzymatic Inhibition
Research has also highlighted the potential of this compound as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to inhibit various kinases and other enzymes involved in cancer progression and inflammation. The specific mechanisms of action for this compound are still under investigation but may involve the modulation of signaling pathways critical for cell proliferation and survival .
Antifungal and Insecticidal Activities
In addition to anticancer properties, this compound has shown promising antifungal and insecticidal activities. In vitro tests demonstrated effective inhibition against fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding those of traditional fungicides . Furthermore, insecticidal assays revealed significant mortality rates against pests like Spodoptera frugiperda at concentrations around 500 µg/mL .
Case Studies
A series of case studies have been conducted to explore the biological activity of pyrazolo[1,5-a]pyrimidines:
- Anticancer Efficacy : A study published in MDPI evaluated a range of pyrazolo[1,5-a]pyrimidines for their anticancer properties and found that several derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines .
- Enzyme Inhibition : Another research effort focused on identifying enzyme targets for these compounds, revealing that they can selectively inhibit certain kinases involved in tumor growth .
- Agricultural Applications : In agricultural research, compounds structurally similar to this compound were tested for their ability to control fungal pathogens in crops, demonstrating potential as novel agrochemicals .
Properties
CAS No. |
1018142-86-3 |
---|---|
Molecular Formula |
C12H10F3N3O2 |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C12H10F3N3O2/c1-20-11(19)7-5-16-18-9(12(13,14)15)4-8(6-2-3-6)17-10(7)18/h4-6H,2-3H2,1H3 |
InChI Key |
JIMOVXDNENYMBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
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